2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide
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Overview
Description
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various enzymes and receptors .
Preparation Methods
The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide involves multiple steps. One common method includes the reaction of 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol with 4-bromo-2-methylphenylacetyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. The exact pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole and voriconazole. These compounds also exhibit antimicrobial properties but differ in their specific molecular targets and mechanisms of action. 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H20BrN5O2S |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20BrN5O2S/c1-3-27-15-6-4-5-13(10-15)18-23-24-19(25(18)21)28-11-17(26)22-16-8-7-14(20)9-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
NHUQOTVKIXMDCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)C |
Origin of Product |
United States |
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